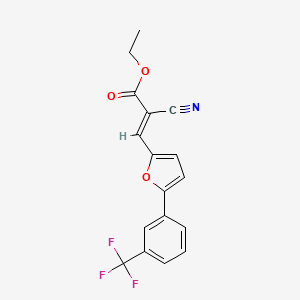

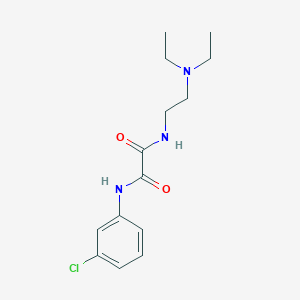

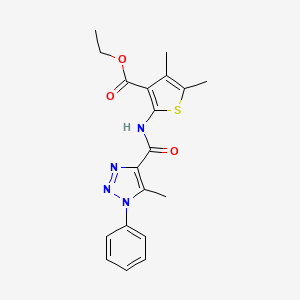

![molecular formula C12H16ClF2N B2496467 4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride CAS No. 1909325-82-1](/img/structure/B2496467.png)

4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The compound "4-[(2,3-Difluorophenyl)methyl]piperidine hydrochloride" is synthetically versatile, originating from reactions involving piperidine derivatives and difluorophenylmethyl precursors. A specific example includes the synthesis of related piperidine derivatives through reactions like Friedel-Crafts acylation, amidation, and hydration processes. The starting materials typically involve piperidine-4-carboxylic acid and ethyl carbonochloridate, leading to reasonable overall yields (Zheng Rui, 2010).

Molecular Structure Analysis

The molecular structure is characterized by X-ray crystallography, highlighting the piperidine ring's chair conformation and the spatial arrangement of the difluorophenyl groups. Extensive hydrogen bonding contributes to the crystal packing, demonstrating the compound's potential for forming stable crystalline structures (J. Jasinski et al., 2009).

Chemical Reactions and Properties

Chemical properties are largely defined by the functional groups present in the compound. The presence of difluorophenyl and piperidine groups suggests reactivity typical of aromatic halides and secondary amines, respectively. These groups participate in various reactions, including nucleophilic substitution and amine alkylation, contributing to the compound's versatility in synthetic chemistry.

Physical Properties Analysis

Physical properties such as melting point, solubility, and crystalline form can be inferred from the molecular structure and intermolecular interactions. For instance, the extensive hydrogen bonding observed in crystal structures suggests a high melting point and low solubility in non-polar solvents. The difluorophenyl groups contribute to the compound's density and refractive index, indicative of its physical behavior in different chemical environments.

Chemical Properties Analysis

The chemical behavior of “this compound” includes its reactivity towards electrophiles and nucleophiles, influenced by the electron-withdrawing fluorine atoms and the electron-donating piperidine nitrogen. This balance of electronic effects enables the compound to participate in a wide range of chemical reactions, including organometallic coupling and hydrogenation processes.

References

Applications De Recherche Scientifique

Gastric Antisecretory Agents : One study explored derivatives of piperidines as potential gastric antisecretory agents, which could be beneficial in treating peptic ulcer disease. Modifications to the piperidine structure were investigated to reduce anticholinergic activity while maintaining gastric antisecretory properties (Scott et al., 1983).

Metabolic Activity in Obese Rats : Another research focused on the metabolic activity of a piperidine derivative in obese rats. The compound showed potential in reducing food intake and weight gain, indicating its possible use in obesity treatment (Massicot et al., 1985).

Molecular Structure Analysis : The crystal and molecular structure of a related piperidine compound, 4-piperidinecarboxylic acid hydrochloride, was characterized using X-ray diffraction and other analytical methods, contributing to the understanding of piperidine derivatives' molecular properties (Szafran et al., 2007).

Corrosion Inhibition : Piperidine and its derivatives were studied for their effectiveness in inhibiting the corrosion of copper in sulfuric acid. This research is significant in the field of corrosion science, as it provides insights into the protective properties of these compounds (Sankarapapavinasam et al., 1991).

Feeding Behavior and Toxicity : The effects of a piperidine derivative on feeding behavior, toxicity, and neuropsychopharmacology were evaluated, indicating its potential as a non-amphetamine substance with low toxicity that influences satiety (Massicot et al., 1984).

Synthesis for Metabolic Studies : A study focused on synthesizing a neuroleptic agent using piperidine for use in metabolic studies, highlighting the compound's significance in pharmacological research (Nakatsuka et al., 1981).

Donor−Acceptor Interactions : Research was conducted on piperidine derivatives to understand their donor−acceptor interactions, which are crucial in the development of organometallic compounds (McAdam et al., 2003).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . These statements provide guidance on how to handle and store the compound safely .

Propriétés

IUPAC Name |

4-[(2,3-difluorophenyl)methyl]piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F2N.ClH/c13-11-3-1-2-10(12(11)14)8-9-4-6-15-7-5-9;/h1-3,9,15H,4-8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYIBVUJUXJPKAT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=C(C(=CC=C2)F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

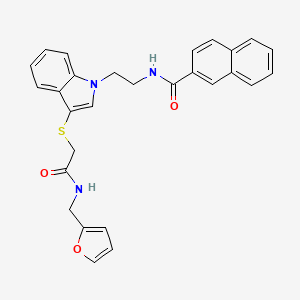

![2-{bis[(furan-2-yl)methyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2496395.png)

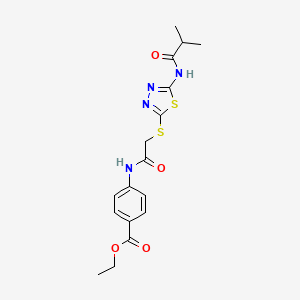

![3-(3-bromophenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2496402.png)

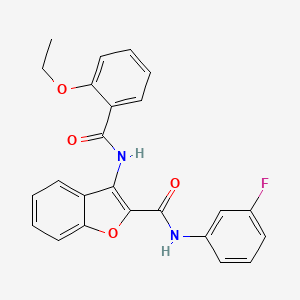

![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2496404.png)

![N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide](/img/structure/B2496406.png)